1-(2-Ethoxyethyl)-2-methyl imidazole
Description
1-(2-Ethoxyethyl)-2-methyl imidazole is a substituted imidazole derivative characterized by a 2-methyl group and a 2-ethoxyethyl side chain attached to the nitrogen atom at position 1 of the imidazole ring (Fig. 1). This compound is structurally related to benzimidazole-based therapeutics, such as bilastine, a non-sedating H1-antihistamine used to treat allergic rhinitis and urticaria . Its molecular formula is C8H13N3O, with a molecular weight of 199.21 g/mol . Key pharmacological studies highlight its role in modulating histamine receptors, with one derivative, 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole (Compound 69), demonstrating 39-fold greater potency than chlorpheniramine maleate in vivo . The ethoxyethyl substituent enhances lipophilicity and bioavailability, while the 2-methyl group stabilizes interactions with target proteins .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-methylimidazole |
InChI |
InChI=1S/C8H14N2O/c1-3-11-7-6-10-5-4-9-8(10)2/h4-5H,3,6-7H2,1-2H3 |
InChI Key |
ZXFKKOLDOIEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=CN=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Binding Properties
- Bioavailability : The 2-methyl imidazole pharmacophore in this compound contributes to π–π stacking interactions with WDR5 residues (F133, F263), enhancing oral bioavailability and tolerability in mice . In contrast, nitro-substituted derivatives (e.g., 5-nitroimidazole) exhibit reduced bioavailability due to increased metabolic instability .
- Target Specificity : While this compound derivatives target histamine receptors , BIV-3 and BIV-4 () activate phagocytic cells and enzyme systems, indicating divergent applications despite structural similarities .
Toxicity and Stability
- BIV-3 and BIV-4 also show low acute toxicity, making them viable for immunostimulatory therapies .
- Chemical Stability : The hydrochloride salt of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (a related compound) demonstrates stability at 2–8°C, with ≥98% purity under controlled storage .
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